molecular formula C23H19NO5S B2724753 methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 921530-49-6

methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2724753
CAS No.: 921530-49-6
M. Wt: 421.47
InChI Key: RMQQRLLYHDKYKH-UHFFFAOYSA-N
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Description

Methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with a phenyl group at the 5-position, a benzofuran-2-amido moiety at the 3-position, and a methyl ester at the 2-position. The benzofuran ring is further modified with an ethoxy group at the 7-position (Figure 1). The methyl ester group enhances solubility in organic solvents, while the ethoxy substituent may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

methyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-3-28-17-11-7-10-15-12-18(29-20(15)17)22(25)24-16-13-19(14-8-5-4-6-9-14)30-21(16)23(26)27-2/h4-13H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQQRLLYHDKYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran and thiophene intermediates. One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .

Chemical Reactions Analysis

methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran and thiophene derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer and anti-viral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in industrial research, particularly in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares structural similarities with sulfonylurea herbicides listed in Pesticide Chemicals Glossary (), such as ethametsulfuron methyl ester and metsulfuron methyl ester , which also contain methyl ester groups and heterocyclic cores. Key differences include:

  • Core Heterocycles: The target compound uses a thiophene-benzofuran system, whereas analogs like metsulfuron methyl ester employ triazine rings.
  • Substituent Effects : The 7-ethoxy group on the benzofuran may increase steric hindrance and lipophilicity relative to methoxy or trifluoroethoxy groups in triazine-based pesticides, impacting environmental persistence or membrane permeability .

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Potential Applications
Target Compound ~425.45 ~3.8 Thiophene, benzofuran, ethoxy, ester Agrochemicals, drug discovery
Metsulfuron Methyl Ester 381.37 2.1 Triazine, sulfonylurea, methoxy Herbicide (ALS inhibitor)
Ethametsulfuron Methyl Ester 410.41 2.5 Triazine, sulfonylurea, ethoxy Herbicide (ALS inhibitor)

Notes:

  • The target compound’s higher molecular weight and logP suggest greater lipophilicity, which could enhance soil adsorption but reduce aqueous solubility compared to triazine-based analogs.
  • Sulfonylurea herbicides inhibit acetolactate synthase (ALS), but the target compound’s amide-linked benzofuran-thiophene system may target different biological pathways .

Stability and Reactivity

  • Thermal Stability : Benzofuran derivatives are generally thermally stable due to aromatic conjugation, whereas triazines may degrade under UV exposure. This could make the target compound more suitable for high-temperature formulations .
  • Chemical Reactivity : The ethoxy group’s electron-donating effect may stabilize free radicals or intermediates, contrasting with electron-withdrawing groups (e.g., trifluoroethoxy) in other pesticides. This aligns with studies on environmentally persistent free radicals (EPFRs) in particulate matter (), where substituent chemistry influences radical longevity and reactivity .

Research Findings and Implications

Environmental and Health Considerations

  • Persistence : Ethoxy groups may prolong environmental half-life compared to methoxy substituents, increasing bioaccumulation risks.

Biological Activity

Methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H22N2O4S
  • Molecular Weight : 414.50 g/mol

This compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the thiophene ring and amide functional group further enhances its potential as a bioactive agent.

Research indicates that this compound exhibits anticancer activity through multiple mechanisms:

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related benzofuran derivatives, providing insights into the potential efficacy of this compound:

StudyCompound TestedCancer TypeIC50 (µM)Mechanism
Benzofuran DerivativeLeukemia K-56210Cell growth inhibition
Benzofuran DerivativeNon-small cell lung cancer NCI-H4605Apoptosis induction
Benzofuran DerivativeColon cancer HCT-1168Caspase activation

These findings suggest that compounds with similar structures to this compound are promising candidates for further development as anticancer agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies indicate:

  • Absorption and Distribution : The compound exhibits favorable absorption characteristics in preclinical models, suggesting good bioavailability.
  • Metabolism : Metabolic studies are essential to ascertain how the compound is processed in vivo, which can affect its efficacy and safety profile.
  • Toxicological Assessment : Toxicity studies are necessary to evaluate any adverse effects associated with high doses or prolonged exposure.

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